molecular formula C7H12O4 B2948057 2-Methoxy-2-(oxolan-2-yl)acetic acid CAS No. 1600486-49-4

2-Methoxy-2-(oxolan-2-yl)acetic acid

Cat. No.: B2948057
CAS No.: 1600486-49-4
M. Wt: 160.169
InChI Key: PXJBJYKDKVKHGD-UHFFFAOYSA-N
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Description

2-Methoxy-2-(oxolan-2-yl)acetic acid is an organic compound with the molecular formula C7H12O4. It is also known by its IUPAC name, 2-methoxy-2-(tetrahydrofuran-2-yl)acetic acid. This compound is characterized by the presence of a methoxy group and a tetrahydrofuran ring attached to an acetic acid moiety. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-2-(oxolan-2-yl)acetic acid typically involves the reaction of tetrahydrofuran with methoxyacetic acid under specific conditions. One common method involves the use of a strong acid catalyst to facilitate the reaction between tetrahydrofuran and methoxyacetic acid, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and precise control of reaction parameters can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(oxolan-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-Methoxy-2-(oxolan-2-yl)acetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-methoxy-2-(oxolan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-2-(oxolan-2-yl)acetic acid is unique due to its specific combination of a methoxy group and a tetrahydrofuran ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-methoxy-2-(oxolan-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-10-6(7(8)9)5-3-2-4-11-5/h5-6H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJBJYKDKVKHGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CCCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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